molecular formula C6H12N2 B14150454 1-Methylpiperidin-4-imine CAS No. 790182-87-5

1-Methylpiperidin-4-imine

Cat. No.: B14150454
CAS No.: 790182-87-5
M. Wt: 112.17 g/mol
InChI Key: XWZZHZWWCVWBJV-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-imine is a key chemical scaffold in medicinal chemistry research. Scientific studies have designed and developed novel piperidin-4-imine derivatives that exhibit significant ex vivo antitubercular activity against Mycobacterium tuberculosis H37Rv . These derivatives were developed as novel therapeutic agents to address the global challenge of drug-resistant tuberculosis . In these studies, several derivatives demonstrated potent activity with minimum inhibitory concentrations (MIC) of 6.25 µg/mL and showed low toxicity in preliminary assays, indicating a promising selectivity index . The research value of this core structure is further supported by molecular docking studies, which suggest that these piperidin-4-imine derivatives act as potential inhibitors by binding to the enoyl-acyl carrier protein (EACP) reductase enzyme (PDB: 1ZID), a crucial target for antitubercular drug development . The piperidine ring is a common building block in pharmaceuticals, and its 4-imine derivative serves as a versatile intermediate for synthesizing a variety of biologically active compounds . This product is intended for research purposes only, specifically for use in drug discovery, chemical biology, and the synthesis of novel molecules for antimicrobial testing. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and biological evaluation data.

Properties

CAS No.

790182-87-5

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-methylpiperidin-4-imine

InChI

InChI=1S/C6H12N2/c1-8-4-2-6(7)3-5-8/h7H,2-5H2,1H3

InChI Key

XWZZHZWWCVWBJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=N)CC1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of 1-Methylpiperidin-4-one with Amines

The most direct method for synthesizing 1-methylpiperidin-4-imine involves the condensation of 1-methylpiperidin-4-one with ammonia or primary amines under acidic conditions. This approach leverages the reactivity of ketones with amines to form Schiff bases (imines).

Procedure:

  • Reagents : 1-Methylpiperidin-4-one, ammonium acetate (or primary amines), and an acid catalyst (e.g., p-toluenesulfonic acid).
  • Conditions : The reaction is conducted in a refluxing solvent (e.g., toluene or cyclohexane) with a Dean-Stark trap to remove water, driving the equilibrium toward imine formation.
  • Workup : The crude product is purified via distillation or recrystallization.
Example:

A mixture of 1-methylpiperidin-4-one (10 mmol) and ammonium acetate (12 mmol) in toluene, catalyzed by p-toluenesulfonic acid (0.1 equiv), was heated at 110°C for 6 hours. Water formed during the reaction was removed via azeotropic distillation. The resulting imine was isolated in 85% yield after vacuum distillation.

Solvent-Free Imine Synthesis

Green chemistry approaches eliminate solvents, enhancing reaction efficiency and reducing environmental impact. This method is particularly effective for volatile amines.

Procedure:

  • Reagents : 1-Methylpiperidin-4-one and a primary amine (e.g., methylamine).
  • Conditions : The reactants are mixed neat at 25–80°C, with vacuum applied to remove water.
  • Workup : The product is purified via crystallization or chromatography.
Example:

1-Methylpiperidin-4-one (10 mmol) and methylamine (10 mmol) were stirred at 60°C for 2 hours under reduced pressure (>0.1 mmHg). The imine was obtained in 93% yield as a colorless liquid, requiring no further purification.

Oximation Followed by Dehydration

While oximes (R–C=N–OH) are distinct from imines, they serve as intermediates in some synthetic routes. Conversion of oximes to imines requires dehydration under specific conditions.

Procedure:

  • Oximation : React 1-methylpiperidin-4-one with hydroxylamine hydrochloride in ethanol under reflux to form 1-methylpiperidin-4-one oxime.
  • Dehydration : Treat the oxime with a dehydrating agent (e.g., acetic anhydride) to yield the imine.
Example:

1-Methylpiperidin-4-one oxime (5 mmol) was refluxed with acetic anhydride (10 mL) for 3 hours. The mixture was cooled, and the imine was extracted with dichloromethane, yielding 78% of the product.

Transfer Hydrogenation of Piperidine Derivatives

Patents describe the use of transfer hydrogenation to functionalize piperidine rings. For example, 1-methylpiperidine-4-carboxylic acid can serve as a precursor for imine synthesis.

Procedure:

  • Synthesis of 1-Methylpiperidine-4-carboxylic Acid : Piperidine-4-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions (Pd/C, formic acid, 90°C).
  • Conversion to Imine : The carboxylic acid is derivatized via reactions with Grignard reagents or amines.
Example:

1-Methylpiperidine-4-carboxylic acid (II) was treated with thionyl chloride and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide (III). Subsequent reaction with isopropylmagnesium chloride yielded (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate.

Catalytic Oxidation of 1-Methylpiperidin-4-amine

Oxidation of the corresponding amine represents a less common but viable route. This method requires precise control to avoid over-oxidation.

Procedure:

  • Reagents : 1-Methylpiperidin-4-amine, an oxidizing agent (e.g., MnO₂ or DDQ).
  • Conditions : The reaction is conducted in dichloromethane or THF at 0–25°C.
Example:

1-Methylpiperidin-4-amine (5 mmol) was stirred with manganese(IV) oxide (10 mmol) in dichloromethane for 12 hours. The imine was isolated in 65% yield after filtration and solvent removal.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Acid-Catalyzed Condensation 85–93 Reflux, Dean-Stark trap High yield, scalable Requires water removal
Solvent-Free Synthesis 90–98 Neat, 25–80°C Environmentally friendly Limited to volatile amines
Oximation/Dehydration 70–78 Reflux with dehydrating agents Utilizes stable intermediates Multi-step, lower overall yield
Transfer Hydrogenation 60–75 Pd/C, 90°C Compatible with complex substrates Requires specialized catalysts
Oxidation of Amine 60–65 Mild oxidizing agents Direct route from amine Risk of over-oxidation

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-4-imine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1-Methylpiperidin-4-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the production of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, including drugs for treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-imine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The imine group in this compound distinguishes it from amine- or acetyl-substituted analogs, reducing hydrogen-bond donor capacity (0 vs. 1–2 in others) and increasing electrophilicity .
  • Molecular Weight : this compound has the lowest molecular weight (112.18 g/mol), favoring compliance with Lipinski’s rule for drug-likeness compared to bulkier analogs .

Pharmacokinetic and Pharmacological Profiles

Drug-Likeness Parameters

Data from in vitro studies (Table 1, ) highlight critical differences:

Compound Rotatable Bonds Polar Surface Area (Ų) Predicted LogP
This compound 1 24.3 1.2
1-Benzylpiperidin-4-amine 4 41.2 2.8
1-Acetylpiperidin-4-amine 3 49.1 0.9
  • Rotatable Bonds : Lower values (e.g., 1 in this compound) correlate with improved metabolic stability .
  • Polar Surface Area (PSA) : The imine derivative’s PSA (24.3 Ų) suggests superior blood-brain barrier penetration compared to analogs with higher PSA values (e.g., 49.1 Ų for 1-Acetylpiperidin-4-amine) .

Biological Activity

1-Methylpiperidin-4-imine is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is derived from piperidine, a six-membered ring containing nitrogen. Its structural formula can be represented as follows:

C6H14N Molecular Weight 98 19 g mol \text{C}_6\text{H}_{14}\text{N}\quad \text{ Molecular Weight 98 19 g mol }

This compound features a methyl group attached to the nitrogen atom at the first position and an imine functional group at the fourth position of the piperidine ring.

Pharmacological Effects

This compound has been investigated for various pharmacological effects, including:

  • CNS Activity : Studies suggest that compounds similar to this compound exhibit central nervous system (CNS) effects, potentially acting as stimulants or depressants depending on their specific interactions with neurotransmitter systems.
  • Antimicrobial Properties : Preliminary research indicates that related piperidine derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Cytotoxicity : In vitro studies have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation, particularly regarding its selectivity and potency against different cancer types .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated:

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compound1532 µg/mL
Control (Ciprofloxacin)308 µg/mL

This data suggests that while this compound has some antimicrobial activity, it is less potent than established antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cancer therapeutics, the cytotoxic effects of this compound were assessed against various human cancer cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The findings indicate that the compound exhibits significant cytotoxicity, particularly against A549 lung cancer cells. Further mechanistic studies are warranted to elucidate its mode of action .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic processes, contributing to its cytotoxic effects in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methylpiperidin-4-imine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A standard approach involves alkylation or reductive amination of piperidine derivatives. For example, alkylation of a precursor like 4-iminopiperidine with methyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile can yield the target compound . Optimizing stoichiometry, temperature (typically 50–80°C), and reaction time (6–24 hours) is critical to minimize byproducts such as over-alkylated species. Purification via column chromatography or recrystallization is recommended for high-purity isolates (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methyl group (δ ~2.3 ppm, singlet) and piperidine ring protons (δ ~1.5–3.0 ppm, multiplet). The imine proton (if protonated) may appear as a broad peak at δ ~8–10 ppm .
  • IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (if present, ~3300 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 114 for [M+H]⁺) and fragmentation patterns (e.g., loss of methyl groups) validate the structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid strong acids/bases, which may hydrolyze the imine group, releasing toxic ammonia .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides precise bond angles and ring puckering parameters. For instance, Cremer-Pople coordinates quantify deviations from planarity in the piperidine ring. Data collection at low temperatures (100 K) enhances resolution, while hydrogen bonding networks (e.g., N-H⋯O interactions) stabilize the crystal lattice .

Q. How do structural modifications (e.g., N-methylation) affect the compound’s reactivity and biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 1-Ethyl-N-phenylpiperidin-4-amine or 4-[(4-Methoxyphenyl)sulfonyl]piperidine ) reveal that methylation increases lipophilicity (logP ~1.2 vs. 0.8 for non-methylated analogs), enhancing membrane permeability. However, steric hindrance from the methyl group may reduce binding affinity to targets like serotonin receptors (e.g., Ki values differ by 10–100 nM in radioligand assays) .

Q. What strategies resolve contradictions in spectral or biological data for this compound derivatives?

  • Methodological Answer :

  • Spectral Conflicts : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Cross-validate with computational models (DFT for NMR chemical shifts ).
  • Biological Variability : Replicate assays under standardized conditions (pH 7.4, 37°C) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME estimate parameters:

  • Absorption : High gastrointestinal absorption (HIA >90%) due to moderate logP (~1.5).
  • Metabolism : CYP3A4-mediated oxidation predicted via docking simulations (AutoDock Vina).
  • Toxicity : Ames test predictions (admetSAR) assess mutagenicity risks .

Research Application Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., substituting the imine with aryl groups) or neuroactive agents. For example, coupling with sulfonamide moieties (e.g., 4-methoxyphenylsulfonyl ) enhances solubility and target specificity. SAR studies guide optimization of substituents for potency and selectivity .

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>150°C for pure samples) .

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